molecular formula C8H16N2O3 B1435726 N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine CAS No. 1998713-98-6

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Cat. No. B1435726
CAS RN: 1998713-98-6
M. Wt: 188.22 g/mol
InChI Key: FZDURRBEWBMKJL-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .


Synthesis Analysis

While specific synthesis information for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” was not found, a related compound, “N-(2,2-dimethoxyethyl)-N-methylacrylamide”, has been synthesized using radical-initiated polymerization .


Molecular Structure Analysis

The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on the molecular formula C8H15NO3 .


Physical And Chemical Properties Analysis

“N-(2,2-dimethoxyethyl)methacrylamide” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is related to the broader class of 1,2-oxazines and their derivatives, which can be synthesized through various chemical reactions, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds, in turn, are obtained from the cyclization of specific nitroso compounds and aldehydes in the presence of nucleophilic agents. The synthesis of oxazines and their derivatives involves intricate chemical reactions that offer a range of applications due to their structural diversity and reactivity. These compounds have been explored for their potential use in creating chiral synthons and as intermediates in organic synthesis, showcasing their versatility in chemical synthesis and potential pharmaceutical applications (Sainsbury, 1991).

Potential Therapeutic Applications

Research into related oxazine compounds has shown a variety of potential therapeutic applications. For instance, some oxazine derivatives have been evaluated for their anti-inflammatory properties in vivo, providing a foundation for the development of new anti-inflammatory agents. This suggests a potential pathway for the therapeutic application of this compound in the treatment of inflammation-related conditions (Girgis & Ellithey, 2006).

Pharmacokinetics and Drug Development

The pharmacokinetic properties of related compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, are crucial in drug development. Understanding these properties can help in designing drugs with optimal efficacy and safety profiles. The study of related oxazine derivatives provides valuable insights into how modifications in the chemical structure can affect these pharmacokinetic parameters, which is essential for the development of this compound as a potential therapeutic agent.

Chemical Reactivity and Applications in Synthesis

Oxazine compounds, including those structurally related to this compound, have been shown to undergo various chemical reactions with C-, N-, and other nucleophiles. These reactions can lead to the formation of a wide array of products, including amides, pyrrolones, and benzofurans, among others. This chemical reactivity not only underscores the synthetic utility of oxazine derivatives in organic chemistry but also highlights their potential as intermediates in the synthesis of complex molecules for pharmaceutical applications (Kamneva et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” were not found, functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDURRBEWBMKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NCCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1998713-98-6
Record name N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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